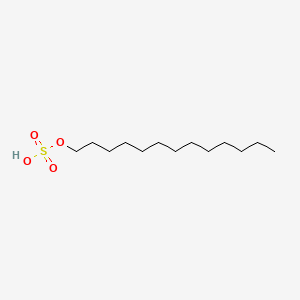

Tridecyl hydrogen sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7328-26-9 |

|---|---|

Molecular Formula |

C13H28O4S |

Molecular Weight |

280.43 g/mol |

IUPAC Name |

tridecyl hydrogen sulfate |

InChI |

InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16) |

InChI Key |

QTUIJRIDZOSXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Fundamental Chemical Classification and Research Context of Alkyl Hydrogen Sulfates

Alkyl hydrogen sulfates represent a class of organic compounds characterized by a hydrophobic alkyl chain and a polar sulfate (B86663) group. wikipedia.org This structure formally makes them esters of an alcohol and sulfuric acid. wikipedia.org Tridecyl hydrogen sulfate, with its 13-carbon chain, is a member of this family. These compounds are categorized as anionic surfactants, a group of molecules that lower the surface tension between different phases, such as liquid-liquid or liquid-solid. ontosight.aiepa.gov

The defining feature of alkyl hydrogen sulfates is their amphiphilic nature, possessing both a water-loving (hydrophilic) sulfate head and a water-fearing (hydrophobic) alkyl tail. solubilityofthings.com This dual characteristic governs their behavior in solutions and at interfaces. In aqueous environments, these molecules can self-assemble into aggregates known as micelles once a certain concentration, the critical micelle concentration (CMC), is reached. solubilityofthings.com This property is central to their use in various applications.

Research into alkyl hydrogen sulfates, including this compound, often focuses on understanding how the length of the alkyl chain influences their physical and chemical properties. epa.gov For instance, the length of the hydrophobic chain affects solubility and the CMC. diva-portal.org Generally, a longer chain leads to lower water solubility and a lower CMC. The study of these compounds is crucial for developing new surfactants with tailored properties for specific applications in materials science and beyond. mdpi.com

Strategic Importance of Amphiphilic Molecules in Advanced Chemical Systems

Amphiphilic molecules, both natural and synthetic, are of immense strategic importance in the design of advanced chemical systems due to their unique ability to self-assemble into complex, ordered structures. rsc.org This self-assembly is a bottom-up approach to creating nanoscale architectures, mimicking biological systems like lipid membranes and protein assemblies. rsc.orgtaylorfrancis.com The structures formed, which include micelles, vesicles, and lamellae, are dictated by the molecular geometry of the amphiphile and the conditions of the system, such as concentration and temperature. diva-portal.orgmdpi.com

The significance of amphiphiles like tridecyl hydrogen sulfate (B86663) lies in their ability to bridge the gap between immiscible phases, such as oil and water. diva-portal.org This property is fundamental to a vast array of applications, including emulsification, detergency, and drug delivery. solubilityofthings.comtaylorfrancis.com In the context of advanced chemical systems, researchers are exploring the use of amphiphiles to create novel materials with precisely controlled nanostructures. uc.edu These "nanoarchitectonics" can lead to materials with advanced functions for use in nanotechnology and biotechnology. rsc.orgtaylorfrancis.com

The versatility of amphiphilic molecules is further enhanced by the ability to tune their properties by modifying their chemical structure. uc.edu For example, by altering the length of the hydrophobic tail or the nature of the hydrophilic head group, scientists can control the size and shape of the self-assembled structures, thereby tailoring the material's properties for specific technological needs. This has led to the development of "smart" materials that can respond to external stimuli, such as pH or temperature, offering potential for targeted delivery systems and responsive coatings.

Evolution of Research Perspectives on Long Chain Sulfate Esters

Direct Sulfation of Tridecyl Alcohols

The most conventional and industrially prevalent method for synthesizing this compound is through the direct sulfation of tridecyl alcohol. This process involves the reaction of the alcohol with a potent sulfating agent. The reaction is highly exothermic, necessitating careful control of temperature to prevent the formation of unwanted by-products and ensure the quality of the final product. vulcanchem.comchemithon.com Industrial-scale operations often employ continuous falling-film reactors, which allow for efficient heat removal and precise control over reaction conditions. google.comgoogle.com

Mechanistic Investigations of Sulfation Reactions

The sulfation of an alcohol, such as tridecyl alcohol, is an electrophilic reaction that establishes a carbon-oxygen-sulfur (C-O-S) bond. chemithon.com The mechanism is understood to proceed via the attack of the alcohol's hydroxyl oxygen on the sulfur atom of the sulfating agent, typically sulfur trioxide (SO₃). enviro.wiki

The reaction with SO₃ is particularly rapid and energetic. chemithon.com The process is believed to involve the following key steps:

Electrophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the tridecyl alcohol attacks the electron-deficient sulfur atom of the SO₃ molecule.

Intermediate Formation: This attack forms an unstable intermediate.

Proton Transfer: A subsequent proton transfer results in the formation of the this compound molecule.

The resulting alkyl sulfuric acid is hydrolytically unstable and will decompose back to the original alcohol and sulfuric acid unless it is promptly neutralized. chemithon.com Challenges in these reactions include the potential for side reactions like dehydration and polymerization, especially when using highly reactive agents like neat sulfur trioxide. nih.gov

Catalytic Approaches in this compound Synthesis

To moderate the high reactivity of sulfating agents and improve selectivity, various catalytic and complex-based approaches have been developed. Direct use of concentrated sulfuric acid or sulfur trioxide can lead to side reactions, so complexes of SO₃ are often preferred. nih.gov These complexes provide a milder, more controlled method for sulfation.

A comparison of common sulfating agents and systems is presented below:

| Sulfating System | Description | Advantages | Disadvantages |

| Sulfur Trioxide (SO₃) Gas | Used in industrial falling-film reactors, often diluted with an inert gas. google.com | High efficiency, suitable for large-scale continuous production. | Highly reactive and corrosive, requires specialized equipment for heat and molar ratio control. chemithon.com |

| Concentrated Sulfuric Acid (H₂SO₄) | A direct method involving reaction with the alcohol. evitachem.com | Readily available and low-cost reagent. | Can cause dehydration and other side reactions; reactions can be difficult to control. nih.gov |

| SO₃-Amine Complexes | Complexes of SO₃ with amines like pyridine (B92270) or triethylamine (B128534) (e.g., SO₃·NEt₃). nih.govnih.gov | Milder reaction, improved selectivity, easier handling than pure SO₃. | Higher cost, may require a subsequent step to remove the amine. |

| Sulfamic Acid (H₃NSO₃) | A mild, crystalline, and stable sulfating agent. pcimag.com | Safe to handle, selective for primary hydroxyl groups, produces ammonium (B1175870) sulfate salts directly. | Higher cost, typically used in batch processes, and may have longer reaction times. pcimag.commdpi.com |

| DCC/H₂SO₄ | A system using dicyclohexylcarbodiimide (B1669883) (DCC) to mediate the sulfation by sulfuric acid. nih.gov | Effective for sensitive molecules. | Not suitable for acid-sensitive substrates, produces dicyclohexylurea as a byproduct. nih.govrsc.org |

Alternative Synthetic Routes to this compound Analogs

Beyond direct sulfation, researchers have explored alternative strategies for synthesizing alkyl sulfates and their analogs. These methods often involve multiple steps or different types of chemical transformations to build the target molecule.

Esterification-Based Methodologies

Esterification principles are central to several alternative synthetic routes. These methods may involve the formation of different types of esters as intermediates or the use of esterification-like reactions to introduce the sulfate group.

Boron Ester Intermediate Route: This method involves the initial reaction of the alcohol with boric acid to form a trialkyl borate (B1201080) ester. This intermediate is then reacted with sulfuric acid to yield the desired monoalkyl sulfate. This approach can offer high purity and yield. The process generally involves heating the alcohol with boric acid to form the ester, followed by sulfation at controlled temperatures. google.com

Protection-Deprotection Strategy: For complex molecules or when high selectivity is required, a protection-deprotection strategy can be employed. This involves reacting the alcohol with a protected chlorosulfate (B8482658), such as neopentyl chlorosulfate or isobutyl chlorosulfate, in the presence of a strong base. This forms a stable, protected dialkyl sulfate ester. The protecting group (e.g., neopentyl) is then cleaved in a subsequent step using a reagent like sodium azide (B81097) to yield the final sodium sulfate salt. researchgate.net

Trans-sulfation: This method involves the transfer of a sulfate group from one molecule to another. For instance, an unsaturated alcohol can be sulfated by reacting it with an ether sulfate, such as sodium methoxyethyl sulfate, in the presence of an acid catalyst. epo.org This equilibrium-driven reaction is a form of transesterification where the sulfate moiety is exchanged.

Principles of Green Chemistry in this compound Production

The chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign processes. nih.gov In the context of surfactant synthesis, this involves a focus on renewable feedstocks, atom economy, and the reduction of hazardous waste. mdpi.com

Key green chemistry principles applied to surfactant synthesis include:

Use of Renewable Feedstocks: There is growing interest in producing surfactants from bio-based sources like carbohydrates (fructose), plant oils, and lignin (B12514952) derivatives instead of petrochemicals. nih.govrsc.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing toxic organic solvents like toluene (B28343) or dimethylformamide with greener alternatives such as water or bio-derived solvents, or eliminating solvents altogether. mdpi.com For example, sulfation using a molten mixture of sulfamic acid and urea (B33335) avoids the need for a separate solvent. mdpi.com

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents is a core principle. This includes developing reusable or bio-catalytic systems. preprints.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible to reduce energy consumption.

The following table summarizes the application of these principles in surfactant synthesis research:

| Green Chemistry Principle | Application in Surfactant Synthesis | Research Example |

| Renewable Feedstocks | Synthesis from building blocks like fructose, fatty acids, and lignin. rsc.orgacs.org | Fructose-based surfactants synthesized at ambient conditions. rsc.org |

| Safer Solvents | Using water as a solvent; developing solvent-free reaction conditions. mdpi.com | Sulfation of arabinogalactan (B145846) in a molten sulfamic acid-urea mixture. mdpi.com |

| Catalysis | Use of reusable ionic liquid catalysts or biocatalysts. preprints.org | Esterification reactions catalyzed by reusable ionic liquids like [Et₃NH][HSO₄]. nih.gov |

| Waste Prevention | Recycling of materials, such as converting plastic waste into surfactants. tandfonline.com | Green synthesis of polymeric surfactants from recycled polyethylene (B3416737) terephthalate (B1205515) (PET). tandfonline.com |

Process Optimization and Scale-Up Considerations in this compound Manufacturing Research

Translating a laboratory synthesis to an industrial scale introduces significant challenges that require careful process optimization. catsci.com For the production of this compound, the primary concerns are managing the reaction's high exothermicity, handling the increasing viscosity of the reaction mixture, and ensuring process safety and product quality. chemithon.com

Key parameters for optimization and scale-up include:

Heat Management: The sulfation reaction is highly exothermic, releasing significant heat. chemithon.com As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. catsci.com This can lead to "runaway reactions." Therefore, process scale-up relies on specialized reactors like continuous falling-film reactors that provide a high surface area for rapid cooling. google.com

Molar Ratio Control: Precise control of the molar ratio between the alcohol and the sulfating agent (e.g., SO₃) is critical to maximize conversion and minimize the formation of by-products and residual unreacted materials. chemithon.com

Viscosity Control: The viscosity of the reaction mixture can increase substantially during the process, impeding mixing and heat transfer. chemithon.com Process optimization may involve co-sulfonating with other molecules or carefully controlling the concentration and temperature to produce pastes with improved flow properties for easier handling and downstream processing. google.comgoogle.com

Reaction Time and Aging: After the initial reaction in the sulfonator, the product mixture is often held in a process known as "aging" or "digestion." This allows for the reaction to proceed to completion and for intermediates like anhydrides to convert to the desired sulfonic acid, thereby increasing the final conversion rate. google.comacs.org

Neutralization and Hydrolysis: The acidic sulfation product is unstable and must be neutralized promptly with an aqueous base. This step must be carefully controlled to prevent hydrolysis of the sulfate ester back to the alcohol while ensuring complete neutralization. google.com

Physico-chemical Interactions at Interfaces

This compound, as an amphiphilic molecule, exhibits significant activity at interfaces, such as the boundary between air and water or oil and water. ontosight.ai This activity is a direct result of its molecular structure, which consists of a long, hydrophobic tridecyl carbon chain and a polar, hydrophilic sulfate head group. ontosight.ai This dual nature drives the molecule to orient itself at interfaces to minimize the unfavorable interaction between its hydrophobic tail and water molecules.

Mechanisms of Micelle Formation and Self-Assembly

In aqueous solutions, once the concentration of this compound reaches a specific threshold known as the critical micelle concentration (CMC), the individual surfactant molecules (monomers) begin to aggregate into organized structures called micelles. This process of self-assembly is driven by the hydrophobic effect. The hydrophobic tridecyl tails cluster together to form the core of the micelle, effectively shielded from the aqueous environment, while the hydrophilic sulfate heads form the outer surface, interacting favorably with water molecules.

These self-assembled aggregates are not static and exist in a dynamic equilibrium with the monomers in the solution. acs.org The formation of micelles is a spontaneous process governed by thermodynamics, aiming to minimize the free energy of the system. The hydrophobic interactions are the primary driving force, significantly reducing the disruption of the hydrogen-bonding network of water that would be caused by the individual hydrophobic chains.

The geometry of the resulting aggregates can vary, with spherical micelles being the most common. However, depending on factors like surfactant concentration, temperature, pH, and ionic strength of the solution, other structures such as rod-like micelles or lamellar phases can also form.

Surface Activity and Interfacial Tension Reduction Mechanisms

The fundamental property of surfactants like this compound is their ability to lower the surface tension of water and the interfacial tension between two immiscible liquids, such as oil and water. ontosight.aiontosight.ai When introduced into water, the surfactant molecules preferentially adsorb at the air-water interface. The hydrophobic tails orient themselves towards the air, while the hydrophilic sulfate heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

Similarly, at an oil-water interface, this compound molecules position themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads in the aqueous phase. This creates a film that reduces the energetic penalty of the oil-water contact, leading to a significant decrease in interfacial tension. ucl.ac.uk Studies on similar alkyl sulfates, like sodium dodecyl sulfate (SDS), show that as the surface density of the surfactant increases, the interfacial tension decreases. ucl.ac.uk This reduction is also influenced by temperature; for SDS, the interfacial tension decreases as temperature increases, and this effect is more pronounced at higher surfactant concentrations. ucl.ac.uk The interaction between the sulfate headgroups and water molecules, involving hydrogen bonding, plays a crucial role in this process. ucl.ac.uk

Chemical Degradation and Stability Kinetics

The chemical stability of this compound is a critical factor in its application and environmental fate. It can undergo degradation through several pathways, including hydrolysis, oxidation, and photochemical transformation.

Hydrolytic Cleavage Pathways of Sulfate Esters

This compound, as a sulfate ester, is susceptible to hydrolysis, which involves the cleavage of the ester bond. This reaction breaks the molecule into tridecyl alcohol and a hydrogen sulfate ion (bisulfate). The rate of hydrolysis is significantly influenced by factors such as pH and temperature.

Research on the hydrolysis of sodium dodecyl sulfate (SDS), a closely related C12 alkyl sulfate, provides insight into the potential mechanisms for this compound. The hydrolysis of primary alkyl sulfates can proceed through both an uncatalyzed and an acid-catalyzed pathway. rsc.org

Uncatalyzed Pathway : In neutral or alkaline solutions, hydrolysis can occur via a slow, uncatalyzed pathway. This is proposed to be an SN2 displacement where a water molecule attacks the carbon atom bonded to the sulfate group, leading to the displacement of the sulfate ion. rsc.orgresearchgate.net

Acid-Catalyzed Pathway : In acidic conditions, the reaction is significantly accelerated. The acid-catalyzed mechanism is believed to involve the protonation of the sulfate ester. Isotopic labeling studies with 18O-enriched water on SDS showed that the cleavage occurs exclusively at the S–O bond. rsc.org This suggests a mechanism involving either a unimolecular cleavage of SO3 from the protonated alkyl hydrogen sulfate or a concerted transfer of SO3 to a pre-associated water molecule. rsc.orgresearchgate.net In initially neutral solutions, the hydrolysis can be autocatalytic, as the production of hydrogen sulfate ions lowers the pH and accelerates the reaction. rsc.org

The structure of the alkyl chain also influences reactivity. For instance, branching on the carbon atom adjacent (β-position) to the sulfate group has been shown to reduce the rate of hydrolysis in related C12-alkyl sulfates. researchgate.net

Oxidative Decomposition Mechanisms

Oxidative processes contribute to the degradation of this compound. A primary pathway involves reactions with highly reactive species such as hydroxyl radicals (•OH) and sulfate radicals (SO4•–). acs.orgrsc.org

Heterogeneous oxidation by OH radicals is a relevant atmospheric degradation pathway for alkyl sulfates. rsc.org Studies on sodium dodecyl sulfate (SDS) aerosols have shown that OH radicals react with the alkyl chain, primarily through hydrogen abstraction. rsc.org This initial step leads to the formation of a carbon-centered radical, which can then undergo further reactions with oxygen to form a variety of oxygenated products, including carbonyls and hydroxyl groups. rsc.org Subsequent fragmentation of the carbon chain can also occur. rsc.org

In aqueous environments, sulfate radicals (SO4•–) are potent oxidants that can effectively degrade alkyl sulfates. acs.orgfigshare.com The reaction rate constants generally increase with the length of the alkyl chain. acs.org The dominant reaction mechanism is hydrogen abstraction from the alkyl chain. acs.orgfigshare.com The strong electron-withdrawing nature of the sulfate group tends to deactivate the molecule, making alkyl sulfates less reactive towards sulfate radicals compared to corresponding alcohols with the same carbon number. acs.orgfigshare.com

Table 1: Second-Order Rate Constants for the Reaction of Sulfate Radicals (SO4•–) with Various Alkyl Sulfates at 298 K This table presents data for a homologous series of alkyl sulfates to illustrate the effect of chain length on reactivity. Data for this compound is not explicitly available but can be inferred from the trend.

| Alkyl Sulfate | Abbreviation | Carbon Number | Rate Constant (L mol⁻¹ s⁻¹) |

| Methyl Sulfate | MS | 1 | (2.4 ± 0.1) × 10⁵ acs.org |

| Ethyl Sulfate | ES | 2 | (4.6 ± 1.0) × 10⁵ acs.org |

| Octyl Sulfate | OS | 8 | (1.0 ± 0.1) × 10⁸ acs.org |

| Decyl Sulfate | DS | 10 | (1.7 ± 0.1) × 10⁸ acs.org |

| Dodecyl Sulfate | SDS | 12 | (2.6 ± 0.1) × 10⁸ acs.org |

The data clearly indicates that as the carbon chain length increases, the rate of oxidation by sulfate radicals increases significantly.

Catalytic Activity and Role as Brønsted Acid in Chemical Reactions

This compound, a long-chain alkyl sulfate, possesses the structural characteristics of a Brønsted acid combined with surfactant properties. This unique combination suggests its potential to act as a catalyst in various chemical transformations, particularly in systems requiring the emulsification of immiscible reactants. The presence of a hydrophilic sulfate head group and a long hydrophobic tridecyl tail allows for the formation of micelles in aqueous media, which can serve as microreactors to facilitate reactions between organic substrates.

While the catalytic applications of other long-chain alkyl sulfates and sulfonates, such as sodium dodecyl sulfate and dodecylbenzenesulfonic acid, are well-documented in scientific literature, specific research detailing the catalytic activity of this compound as a Brønsted acid is not extensively available. However, based on the known reactivity of similar compounds, its potential catalytic role can be inferred. The Brønsted acidity arises from the hydrogen sulfate group (-OSO₃H), which can donate a proton to initiate acid-catalyzed reactions.

The primary proposed mechanism for its catalytic activity involves micellar catalysis. In this model, the hydrophobic tails of the this compound molecules aggregate to form a nonpolar core, while the hydrophilic sulfate heads remain in contact with the aqueous phase. This structure allows for the solubilization of nonpolar organic reactants within the micellar core, bringing them into close proximity with the acidic sulfate groups at the micelle-water interface. This increased local concentration of reactants and the acidic environment within the micelle can lead to a significant acceleration of reaction rates compared to the bulk solution.

Potential applications for this compound as a Brønsted acid catalyst could include esterification, hydrolysis, and condensation reactions. For instance, in an esterification reaction between a long-chain alcohol and a carboxylic acid, the micellar environment would overcome the mutual insolubility of the reactants, while the acidic catalyst would protonate the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the alcohol.

Despite these theoretical applications, a comprehensive search of scientific and patent literature did not yield specific examples or detailed research findings on the use of this compound as a primary Brønsted acid catalyst for the chemical reactions outlined. The available information primarily focuses on its role as a surfactant in various formulations.

Due to the lack of specific research data on the catalytic performance of this compound in defined chemical reactions, a data table of detailed research findings cannot be provided at this time.

Advanced Analytical Methodologies for Characterizing Tridecyl Hydrogen Sulfate

Spectroscopic Techniques for Molecular Structure and Composition Analysis

Spectroscopic methods are fundamental in elucidating the intricate molecular architecture and compositional details of Tridecyl hydrogen sulfate (B86663).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Tridecyl Hydrogen Sulfate Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of this compound. While specific NMR data for this compound is not extensively detailed in the provided search results, the principles of NMR analysis for similar alkyl sulfates are well-established. For instance, ¹H NMR spectroscopy would provide information on the different proton environments within the tridecyl alkyl chain and the protons adjacent to the sulfate group. The chemical shifts, signal integrations, and coupling patterns would allow for the confirmation of the C13 alkyl chain and its attachment to the sulfate head group.

Furthermore, ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each carbon atom in the tridecyl chain would give a distinct signal, confirming the chain length and identifying any branching if present. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the conformational order and chemical bonding within this compound. These techniques are particularly sensitive to the vibrational modes of the molecule's functional groups.

FTIR Spectroscopy: FTIR analysis of this compound would reveal characteristic absorption bands corresponding to the various functional groups. Key expected vibrational modes include:

S-O stretching vibrations: Strong absorption bands associated with the sulfate group.

C-H stretching vibrations: Bands in the 2800-3000 cm⁻¹ region, indicative of the alkyl chain. The precise frequencies and shapes of these bands can provide insights into the conformational order (trans vs. gauche) of the hydrocarbon chain. acs.org

CH₂ scissoring and rocking vibrations: These occur at lower frequencies and also contribute to the understanding of the alkyl chain's conformation.

Sum-frequency vibrational spectroscopy (SFVS) is a surface-sensitive technique that has been used to study the conformational order of alkyl sulfates at interfaces. uoregon.eduuoregon.edu This method can provide information about the orientation and ordering of the tridecyl chains when the surfactant is adsorbed at a liquid-liquid or liquid-air interface. acs.orguoregon.edu

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound, especially at trace levels and in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound. nih.gov This technique is particularly well-suited for non-volatile and polar compounds like alkyl sulfates. In a typical LC-MS/MS setup, the sample is first separated by liquid chromatography, often using a C18 or other suitable reversed-phase column. csic.esresearchgate.net The separated components then enter the mass spectrometer for detection and identification.

Electrospray ionization (ESI) is a common ionization technique used for alkyl sulfates, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is characteristic of the molecule and enhances the certainty of identification.

LC-MS/MS has been successfully employed for the trace analysis of various alkyl sulfates in environmental and biological samples. nih.govresearchgate.netchemrxiv.orgmuni.czslu.se For example, a study identified this compound in polluted waters using a pull-down assay coupled with non-target mass spectrometry analysis. chemrxiv.orgmuni.cz Another study reported its detection in house dust. researchgate.net The high sensitivity of LC-MS/MS allows for the detection of this compound at very low concentrations, which is crucial for environmental monitoring and metabolite profiling. nih.govnih.govresearchgate.net

Interactive Data Table: LC-MS/MS Parameters for Alkyl Sulfate Analysis

| Parameter | Value/Description | Reference |

| Chromatography | ||

| Column | Acquity HSS T3 (100 mm x 2.1 mm, 1.8 µm) or similar | csic.es |

| Mobile Phase | Gradient elution with organic phase (e.g., methanol (B129727) or acetonitrile) and aqueous phase (e.g., water with buffer) | csic.escleaninginstitute.org |

| Flow Rate | 0.2 - 0.5 mL/min | csic.escleaninginstitute.org |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) - Negative | nih.govcsic.es |

| Acquisition Mode | Full scan and MS/MS (product ion scan) | csic.eschemrxiv.org |

| Collision Energy | Ramped (e.g., 10-45 eV) for fragmentation | csic.es |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

While this compound itself is not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for analyzing its volatile degradation products. tesisenred.net Thermal or chemical degradation of this compound can lead to the formation of smaller, more volatile compounds. For instance, heating of alkyl sulfates can lead to the formation of corresponding alcohols and other breakdown products.

The analysis of these volatile compounds by GC-MS typically involves their extraction from the sample matrix, followed by injection into the GC system. ucanr.edu The compounds are separated based on their boiling points and polarity on a capillary column and then detected by the mass spectrometer. The resulting mass spectra can be compared to spectral libraries for identification. This approach has been used to study the thermal degradation of various organic compounds and can be applied to understand the stability and degradation pathways of this compound under different conditions. nih.govnih.govresearchgate.net

Electrophoretic and Electrochemical Characterization

Electrophoretic and electrochemical methods provide alternative and complementary approaches for the analysis and characterization of this compound.

Capillary Electrophoresis (CE): Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution technique that can be used for the separation and determination of anionic surfactants like alkyl sulfates. nih.gov CE coupled with a suitable detector, such as a capacitively coupled contactless conductivity detector (C⁴D), can be used to quantify this compound in various samples. nih.gov The separation conditions, including the background electrolyte composition and pH, can be optimized to achieve efficient separation of different alkyl sulfates. nih.gov

Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the behavior of surfactants at electrode surfaces. researchgate.net While direct electrochemical analysis of the tridecyl chain is not typical, the sulfate head group can influence electrochemical processes. The presence of this compound can affect the electrochemical behavior of other species in solution, and these changes can be used to infer information about the surfactant's properties, such as its critical micelle concentration (CMC). Studies on other alkyl sulfates have shown that they can adsorb onto electrode surfaces, altering the double-layer capacitance and influencing electron transfer reactions. nii.ac.jp

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for analyzing charged species like alkyl sulfates. nih.gov In the context of this compound, CE can be applied in several modes to determine purity and to study its interactions with other molecules.

One major application is in the form of Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer above their critical micelle concentration. researchgate.net Although specific MEKC studies focusing solely on this compound are not extensively documented, the principles are directly applicable. This compound micelles would act as a pseudo-stationary phase, allowing for the separation of neutral, partially soluble, or charged analytes based on their partitioning between the micelles and the surrounding aqueous buffer.

Furthermore, this compound and its salts are utilized as components in CE buffer systems for the analysis of other substances, particularly proteins. In this application, it functions similarly to the more common Sodium Dodecyl Sulfate (SDS) in CE-SDS analysis. google.com The surfactant denatures the protein and forms protein-detergent complexes with a uniform charge-to-mass ratio. google.com These complexes are then separated by size through a sieving matrix within the capillary. A patent for a method to improve protein peak separation in CE lists sodium tridecyl sulfate as a potential detergent for the gel buffer, highlighting its role in enhancing analytical performance. google.com

Table 1: Applications of Capillary Electrophoresis in the Analysis of this compound Systems

| CE Application | Purpose | Principle of Operation |

|---|---|---|

| Purity Analysis | To determine the purity of this compound and detect impurities. | Separation of the anionic this compound from non-ionic or cationic impurities based on electrophoretic mobility. |

| Micellar Electrokinetic Chromatography (MEKC) | To separate a wide range of analytes. | This compound micelles act as a pseudo-stationary phase; analytes are separated based on their partitioning coefficients. researchgate.net |

Voltammetric and Conductometric Studies of this compound Systems

Electrochemical methods like voltammetry and conductometry are powerful tools for investigating ionic surfactants. These techniques can elucidate the behavior of the charged sulfate headgroup and monitor changes in solution properties that occur upon micelle formation.

Voltammetric Studies: Voltammetry involves applying a potential to an electrode and measuring the resulting current, providing insight into redox processes and interfacial phenomena. While direct voltammetric studies on this compound are not widely published, the technique can be used to probe the system in several ways. Studies on the hydrogen evolution reaction have been conducted in the presence of hydrogen sulfate ions, demonstrating that voltammetry can be used to investigate reactions involving the sulfate moiety. researchgate.netresearchgate.net For this compound, cyclic voltammetry could be employed to study its adsorption/desorption behavior at an electrode-solution interface or its influence on the electrochemical reactions of other species. The surfactant could passivate the electrode surface or form organized adlayers that affect electron transfer rates.

| Technique | Principle | Information Obtained for this compound |

| Conductometry | Measures the electrical conductivity of the solution as a function of surfactant concentration. purkh.com | Determination of the Critical Micelle Concentration (CMC) by identifying the break in the conductivity plot. researchgate.net |

| Voltammetry | Measures the current response to an applied potential at an electrode surface. | Study of interfacial behavior, adsorption at electrodes, and influence on the redox reactions of other molecules. researchgate.net |

Colloidal and Supramolecular Characterization Techniques

Beyond its properties as a single molecule, the primary function of this compound is as a surfactant, which involves its self-assembly into colloidal structures like micelles. Characterizing these aggregates is crucial to understanding its performance.

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is the defining characteristic of a surfactant, representing the concentration threshold above which micelles spontaneously form. wikipedia.org Several methodologies can be used to determine the CMC, each relying on the principle that a distinct change in a physical property of the solution occurs at the onset of micellization. mdpi.com

Besides conductometry, other common methods include:

Surface Tensiometry: The surface tension of a surfactant solution decreases as the concentration increases, because the surfactant monomers accumulate at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The point at which the surface tension plateaus is the CMC. wikipedia.org

Fluorescence Spectroscopy: This technique often uses a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micellar core) environments. A significant shift in the fluorescence spectrum or intensity is observed when the probe becomes incorporated into the newly formed micelles, allowing for sensitive CMC determination. mdpi.com

Dynamic Light Scattering (DLS): This method can detect the appearance of larger scattering particles (micelles) in the solution as the concentration surpasses the CMC. nih.gov

Capillary Electrophoresis (CE): As mentioned, changes in electrophoretic mobility or current as a function of surfactant concentration can also be used to determine the CMC under the specific conditions of the CE experiment. researchgate.net

The CMC value for a given surfactant is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org A NIST publication includes sodium tridecyl sulfate in its compilation of surfactants with known CMC values, indicating that this property has been experimentally measured for isomers of the compound. nist.gov

Table 2: Common Methodologies for CMC Determination

| Method | Physical Property Measured | Observation at CMC |

|---|---|---|

| Conductometry | Electrical conductivity | Break in the slope of conductivity vs. concentration plot. researchgate.net |

| Surface Tensiometry | Surface tension | Plateau in the surface tension vs. log(concentration) plot. wikipedia.org |

| Fluorescence Spectroscopy | Fluorescence emission of a probe | Abrupt change in fluorescence intensity or spectral features. mdpi.com |

Light Scattering and Rheological Studies of Surfactant Aggregates

Once micelles form, their structural properties, such as size, shape, and aggregation number (the number of monomers per micelle), as well as their interactions, can be investigated using light scattering and rheological techniques.

Light Scattering Studies: Light scattering is a non-invasive technique fundamental to characterizing colloidal systems.

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by the solution at various angles. For surfactant solutions above the CMC, SLS can be used to determine the weight-average molecular weight of the micelles. From this, the mean aggregation number can be calculated. researchgate.net

Dynamic Light Scattering (DLS) , also known as Quasi-Elastic Light Scattering (QELS), measures the fluctuations in scattered light intensity over very short time scales. google.com These fluctuations are caused by the Brownian motion of the particles. Analysis of these fluctuations yields the diffusion coefficient of the micelles, from which the hydrodynamic radius (size) of the aggregates can be determined via the Stokes-Einstein equation. researchgate.net

These techniques would allow for the characterization of this compound micelles, providing data on how their size and aggregation number change with concentration, temperature, or the addition of salts. researchgate.net

Rheological Studies: Rheology is the study of the flow and deformation of matter. google.com For surfactant solutions, rheological measurements provide information about the solution's viscosity and viscoelastic properties, which are directly related to the size, shape, and interactions of the micelles. At low concentrations, a solution of spherical micelles typically exhibits Newtonian behavior (viscosity is independent of shear rate). However, as the concentration increases, or under certain conditions of salinity or temperature, micelles can grow and transition from spherical to cylindrical or wormlike structures. This transition leads to a dramatic increase in viscosity and the emergence of non-Newtonian, viscoelastic behavior. Rheological studies can therefore be used to map the different phases and microstructures present in concentrated this compound systems. google.com

Table 3: Characterization of Surfactant Aggregates

| Technique | Principle | Information Obtained for this compound Aggregates |

|---|---|---|

| Static Light Scattering (SLS) | Measures the time-averaged intensity of scattered light. | Micelle molecular weight and aggregation number. researchgate.net |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to particle motion. | Micelle hydrodynamic radius (size) and size distribution. researchgate.netgoogle.com |

| Rheology | Measures the response of the solution to applied stress or strain. | Viscosity, viscoelasticity, and information on micellar shape (e.g., sphere-to-rod transitions) and inter-micellar interactions. google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium Dodecyl Sulfate (SDS) |

| Sodium Tridecyl Sulfate |

Theoretical and Computational Chemistry Investigations of Tridecyl Hydrogen Sulfate Systems

Quantum Mechanical Simulations

Quantum mechanical (QM) simulations are employed to study the electronic properties of molecules with high accuracy. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.netarxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like tridecyl hydrogen sulfate (B86663). DFT calculations focus on the electron density to determine the energy and properties of a system. arxiv.org

For tridecyl hydrogen sulfate, DFT can be used to elucidate its electronic properties and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The electrostatic potential (ESP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is particularly useful for understanding how the polar sulfate headgroup and the nonpolar alkyl tail of this compound interact with other molecules and surfaces. rsc.orgnih.gov

Table 1: Representative Quantum Chemical Parameters from DFT Calculations for an Alkyl Sulfate Anion Note: This table presents typical values for a model alkyl sulfate, as specific DFT data for this compound is not readily available. These parameters are used to predict reactivity and stability.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.1 to -9.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.9 to -4.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 5.2 to 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.0 to 4.0 Debye |

| Electron Affinity (A) | Energy released when an electron is added | ~3.95 eV |

| Ionization Potential (I) | Energy required to remove an electron | ~9.17 eV |

Data compiled from analogous studies on corrosion inhibitors and surfactants. researchgate.net

Ab initio (Latin for "from the beginning") molecular orbital theory encompasses a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. tau.ac.il These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for calculating interaction energies and reaction barriers. nih.govscribd.com

For this compound, ab initio calculations can be applied to:

Determine Accurate Energetics: High-level methods like CCSD(T) can predict the interaction energy of the surfactant with other molecules, such as water or ions, with high precision. For example, a study on the H₂S∙∙∙SO₂ complex used CCSD(T) to find an interaction energy of 2.78 kcal/mol. nih.gov

Map Reaction Pathways: These methods can model the potential energy surface for chemical reactions, such as the hydrolysis of the sulfate ester bond. By identifying transition states and calculating activation energies, researchers can understand the kinetics and mechanisms of degradation or transformation reactions.

Validate DFT Results: Due to their high accuracy, ab initio methods are often used as a benchmark to assess the performance and reliability of more computationally efficient methods like DFT for a specific chemical system. scribd.com

The primary drawback of ab initio methods is their computational expense, which scales unfavorably with the size of the molecule. This often limits their application to smaller fragments of the this compound molecule or requires the use of embedding schemes where only the chemically active part is treated with a high-level ab initio method, while the rest of the system is modeled with a lower-level theory. arxiv.org

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the workhorses for studying the collective behavior of thousands or millions of molecules over time. These methods rely on classical mechanics and force fields to model the interactions between atoms.

Molecular dynamics (MD) simulations are invaluable for studying the behavior of surfactants at interfaces, such as the boundary between air and water or oil and water. rsc.orgnih.gov In these simulations, the trajectories of molecules are calculated by solving Newton's equations of motion, providing a "movie" of molecular behavior over time.

For this compound, MD simulations can reveal:

Adsorption and Orientation: How individual surfactant molecules migrate to an interface and orient themselves, with the polar sulfate headgroup interacting with the aqueous phase and the hydrophobic tridecyl tail pointing towards the nonpolar phase (air or oil). rsc.orgijcce.ac.ir

Surface Tension Reduction: The aggregation of surfactant molecules at the interface reduces the surface tension. Simulations can quantify this effect and correlate it with the surface concentration of the surfactant. mdpi.com

Interfacial Film Structure: At higher concentrations, the adsorbed surfactants form a dense film. Simulations provide detailed structural information about this film, including its thickness, density profile, and the ordering of the surfactant tails. rsc.org

Monte Carlo (MC) simulations offer a complementary approach. researchgate.net Instead of deterministic trajectories, MC methods use probabilistic algorithms to generate configurations of the system. They are particularly effective for studying equilibrium properties and can be used to calculate adsorption isotherms, which describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed onto a surface. researchgate.net

Table 2: Representative Interfacial Properties from MD Simulations of Alkyl Sulfates at an Air-Water Interface Note: This table shows typical results obtained for sodium dodecyl sulfate (SDS), a close structural analog of this compound's anion.

| Property | Description | Typical Simulation Result |

| Area per Molecule (Amol) | The average surface area occupied by a single surfactant molecule at the interface. | 35 - 50 Ų |

| Surface Tension (γ) | The tension of the surface of a liquid caused by the attraction of the particles in the surface layer. | 50 - 60 mN/m (at simulated concentrations) |

| Monolayer Thickness | The thickness of the surfactant layer at the interface. | 15 - 20 Å |

| Tilt Angle | The average angle of the alkyl tail with respect to the surface normal. | 20° - 35° |

Data compiled from analogous MD studies on alkyl sulfate surfactants. nih.govmdpi.com

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously assemble into aggregates called micelles. researchgate.netsolubilityofthings.com This process is fundamental to their function as detergents and emulsifiers. MD and MC simulations are extensively used to study micellization and the resulting phase behavior. researchgate.netarxiv.org

Computational modeling in this area can provide insights into:

Micelle Formation and Structure: Simulations can capture the spontaneous aggregation of this compound monomers into micelles, revealing their size (aggregation number), shape (spherical, rod-like, etc.), and internal structure. researchgate.netnih.gov

Critical Micelle Concentration (CMC): Although computationally intensive, the CMC can be estimated from simulations by observing the concentration at which aggregation properties change abruptly.

Phase Behavior: Large-scale simulations can model the behavior of surfactant solutions at different concentrations, temperatures, and salinities, helping to predict the formation of different liquid crystalline phases (e.g., hexagonal, lamellar) that can occur at high surfactant concentrations. researchgate.netresearchgate.net

Thermodynamics of Micellization: By performing simulations at different temperatures, thermodynamic parameters such as the enthalpy and entropy of micellization can be calculated, providing a deeper understanding of the driving forces behind self-assembly. researchgate.net

These simulations are crucial for designing surfactant formulations for specific applications, such as in enhanced oil recovery, where the phase behavior of the surfactant-oil-water system is critical. researchgate.netresearchgate.net

Chemometric and Machine Learning Approaches for Structure-Property Relationships

Chemometrics and machine learning (ML) offer a data-driven approach to understanding and predicting the properties of chemical compounds. j-octa.com These methods build statistical models that correlate a molecule's structure with its observed properties.

For this compound and related surfactants, these techniques are used to develop Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmdpi.com A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of a molecule's structure) to a specific property.

The process typically involves:

Data Collection: Assembling a dataset of diverse surfactant molecules with experimentally measured properties (e.g., CMC, solubility, surface tension). researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can range from simple counts (e.g., number of carbon atoms) to complex values derived from quantum chemistry or graph theory.

Model Building: Using statistical methods like multiple linear regression or more advanced ML algorithms (e.g., neural networks, support vector machines, extreme learning machines), a model is trained to find the best correlation between the descriptors and the property of interest. j-octa.comresearchgate.netnih.gov

Validation and Prediction: The model's predictive power is rigorously tested on molecules not used in the training process. Once validated, the model can be used to predict the properties of new, unsynthesized molecules like isomers of this compound.

These models are powerful tools for screening large numbers of potential surfactant structures to identify candidates with desired properties, thereby accelerating the design and development process. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Surfactants

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Geometrical | Molecular Surface Area | The surface area of the molecule, often calculated from its 3D conformation. |

| Quantum Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to electron-donating ability. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

Research Applications of Tridecyl Hydrogen Sulfate in Specialized Chemical Engineering and Materials Science

Formulation Science and Colloid Engineering

The efficacy of tridecyl hydrogen sulfate (B86663) in formulation science and colloid engineering stems from its ability to reduce surface and interfacial tension, making it a valuable component in complex fluid systems.

Optimization of Detergent and Cleansing Systems

In the realm of detergent and cleansing systems, the performance of alkyl sulfates is intricately linked to their molecular architecture. Research into alcohol sulfates with varying degrees of hydrophobe branching has shown that structural modifications significantly impact foaming and cleaning efficiency google.com. While specific performance data for tridecyl hydrogen sulfate is not extensively published, the behavior of related C12-C13 alkyl sulfates provides valuable insights. The degree of branching in the alkyl chain can dramatically affect foaming, a critical attribute in dishwashing liquids, with increased branching generally leading to reduced foam stability google.com.

For fabric detergency, the influence of branching appears to be less pronounced in liquid formulations. However, in powdered detergents, cleaning performance is more heavily influenced by the molecular weight of the alcohol sulfate, and at a constant molecular weight, increased branching can diminish detergency google.com. Alkyl sulfates, including C10-C16 variants, are recognized for their function in removing dirt by mixing immiscible substances like oil and water and are key ingredients in a wide array of cleaning products ewg.orgkao.com. A patent for a cleaning composition highlights the use of a mixture of branched C12-C13 alkyl sulfates for improved sudsing profiles google.com.

Below is a table summarizing the general performance characteristics of branched alkyl sulfates in detergent applications, which can be considered indicative of the expected behavior of this compound isomers.

| Property | Effect of Increased Hydrophobe Branching | Relevant Application |

| Foaming | Reduced Performance | Light-duty dishwashing |

| Fabric Detergency (Liquid) | No statistically significant effect | Laundry liquids |

| Fabric Detergency (Powder) | Diminished performance at constant molecular weight | Laundry powders |

Advanced Emulsification and Dispersing Agent Development

This compound and its derivatives are effective as emulsifying and dispersing agents, crucial for the stability of colloidal systems. In industrial applications, C13 branched alcohol ethoxy sulfates are utilized as emulsifiers in various monomer emulsions, contributing to a lower grit level and better latex stabilization compared to standard alcohol sulfates researchgate.net. The choice of emulsifier is critical in processes like emulsion polymerization, where it influences particle size and the stability of the resulting polymer dispersion univarsolutions.com.

The versatility of alkyl sulfates and related surfactants is evident in their wide range of applications, from personal care products to industrial formulations googleapis.com. For instance, tridecyl alcohol ethoxylates are used as co-emulsifiers to enhance the stability of various latex systems univarsolutions.com. The effectiveness of these surfactants is often evaluated based on their ability to maintain stable emulsions under various conditions.

The following table outlines the applications of tridecyl-based surfactants as emulsifiers and dispersing agents.

| Surfactant Type | Application | Key Benefits |

| C13 Branched Alcohol Ethoxy Sulfates | Monomer Emulsions | Lower grit, improved latex stabilization |

| Tridecyl Alcohol Ethoxylates | Co-emulsifier in Latex Systems | Enhanced stability |

Functional Materials Development and Nanotechnology

The unique properties of this compound are also being explored in the development of advanced materials and in the field of nanotechnology, particularly in polymerization processes and the creation of self-assembled structures.

Role in Polymerization Processes and Polymeric Material Modification

In the field of emulsion polymerization, which is a common method for producing synthetic latexes, surfactants play a pivotal role. Anionic surfactants, such as alkyl sulfates, are used to stabilize monomer droplets and the resulting polymer particles. Product literature from chemical suppliers indicates the use of C12-13 linear and branched alcohol sulfates as suitable emulsifiers for various monomer emulsions, including styrene-acrylic and vinyl-acrylic systems, where they facilitate control over particle size researchgate.net.

Styrene-acrylic emulsions, which are widely used in coatings, adhesives, and paper sizing, are a key area where such surfactants are employed researchgate.netmcpolymers.com. The choice of emulsifier can impact the properties of the final polymer, such as film formation, water resistance, and mechanical stability google.com. While direct studies on this compound are scarce, the use of closely related C12-C14 alkyl sulfates is well-documented for these applications researchgate.net. For example, sodium lauryl sulfate is a primary anionic emulsifier that provides excellent stability and particle size control for a full range of acrylic and vinyl polymers univarsolutions.com.

Design of Self-Assembled Nanostructures for Targeted Applications

The self-assembly of surfactants into organized structures like micelles, vesicles, and nanosheets is a cornerstone of nanotechnology. Anionic surfactants with alkyl chains, such as sodium dodecyl sulfate (SDS), a close relative of sodium tridecyl sulfate, are known to form a variety of self-assembled structures on different substrates ewg.orgchemspider.com. These structures can range from hemicylindrical micelles to lamellar bilayers, with the final morphology being influenced by the interaction between the surfactant and the substrate surface ewg.orgchemspider.com.

Sustainable Chemistry and Catalysis Research

The principles of green chemistry encourage the use of catalysts and more sustainable chemical processes. While direct research on the catalytic activity of this compound is limited, the broader class of alkyl hydrogen sulfates and other hydrogen sulfate-based catalysts shows promise in this area. Sulfuric acid, a related and strong acid catalyst, is used in industrial processes like the alkylation of isobutane with alkenes to produce high-octane gasoline components ifpenergiesnouvelles.fracs.org. However, the use of strong liquid acids like sulfuric acid presents environmental and safety challenges rsc.org.

The development of solid acid catalysts is a key goal in green chemistry to replace hazardous liquid acids rsc.org. While not a solid, long-chain alkyl hydrogen sulfates could potentially offer advantages in certain reaction systems, for example, by acting as phase-transfer catalysts that can be more easily separated from the reaction mixture than traditional mineral acids. The valorization of hydrogen sulfide (H₂S), a toxic byproduct in the oil and gas industry, into valuable chemicals is another area of sustainable chemistry where novel catalytic systems are being explored researchgate.netmdpi.commdpi.com. Although there is no specific mention of this compound in this context, the development of efficient and recyclable catalysts is a critical research direction. The application of heterogeneous catalysts is vital for making industrial processes more sustainable and environmentally friendly nih.govresearchgate.net.

Exploration as an Ionic Liquid Component or Catalyst in Organic Transformations

A comprehensive review of scientific literature does not indicate that this compound has been explored as a primary component of ionic liquids or as a catalyst in organic transformations. While ionic liquids containing the hydrogen sulfate anion are common, particularly in the formulation of Brønsted acidic catalysts, the specific use of the tridecyl cation variant is not documented in available research.

Green Solvent Applications and Reaction Media Development

There is no specific information available in the current body of scientific research describing the application of this compound as a green solvent or in the development of novel reaction media. The field of green chemistry actively investigates ionic liquids and other surfactant-based systems, but studies focusing on this particular compound have not been published.

Separation Science and Extraction Technologies

Application in Cloud Point Extraction Techniques

No specific research studies or applications demonstrating the use of this compound in cloud point extraction (CPE) techniques are available in the scientific literature. CPE typically relies on the temperature-dependent phase behavior of non-ionic surfactants, and while ionic surfactants can be used as modifiers, the role of this compound in this context has not been investigated.

Biomedical Interface Research

Interactions with Biological Membranes and Lipid Bilayers for Permeability Studies

While direct research on this compound's interaction with biological membranes is limited, the mechanism can be understood by examining studies of its close structural analogs, such as sodium dodecyl sulfate (SDS) and sodium tetradecyl sulfate (STS). These anionic surfactants, which share a similar alkyl sulfate structure, are known to interact strongly with and disrupt the lipid bilayers that form the basis of cell membranes. nih.govrsc.org

The interaction is concentration-dependent and begins with the adsorption of individual surfactant molecules (monomers) onto the membrane surface. nih.gov The hydrophobic alkyl tail (in this case, the tridecyl group) then inserts into the hydrophobic core of the lipid bilayer. researchgate.net This intercalation of surfactant molecules disrupts the ordered packing of the phospholipid molecules, altering the membrane's architecture and reducing its surface tension. nih.govyoutube.com

As the concentration of the surfactant increases, this disruption leads to increased membrane permeability, causing leakage of cellular contents. researchgate.net At sufficiently high concentrations, typically above the surfactant's critical micelle concentration (CMC), the surfactant molecules can fully solubilize the membrane. nih.gov This process involves the breakdown of the bilayer into smaller, mixed micelles composed of lipids and surfactant molecules, leading to cell lysis (rupture). nih.govnih.gov The conical shape of surfactant molecules like SDS, compared to the more cylindrical shape of phospholipids, induces curvature stress in the membrane, contributing to its rupture and the formation of micelles. youtube.com

Studies comparing different anionic surfactants have shown that factors like the alkyl chain length and the structure of the hydrophilic headgroup can influence the specific nature of the interaction. rsc.orgacs.org For instance, the interaction of anionic sodium alkylsulfates with negatively charged lipid vesicles is generally weak due to electrostatic repulsion. sci-hub.se However, with zwitterionic lipids like those found in many biological membranes, the insertion and subsequent disruption are more pronounced. The process can be visualized as a progression from surfactant binding and insertion to membrane destabilization, leakage, and eventual solubilization.

Table 1: Effects of Analogous Anionic Surfactants on Lipid Bilayers

| Surfactant Analog | Concentration Range | Observed Effect on Lipid Bilayer | Mechanism of Action |

| Sodium Dodecyl Sulfate (SDS) | Low (Sub-CMC) | Insertion into bilayer, increased membrane permeability, curvature stress. nih.govyoutube.com | Hydrophobic tail intercalates with lipid core, disrupting phospholipid packing. researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | High (Above CMC) | Complete solubilization of the membrane into mixed micelles, leading to cell lysis. nih.govrsc.org | Extraction of lipids from the bilayer and formation of thermodynamically stable mixed micelles. youtube.comnih.gov |

| Sodium Tetradecyl Sulfate (STS) | Clinically Relevant Concentrations | Disrupts lipid bilayer architecture, reduces surface tension, causes cell lysis. nih.gov | Adsorption at the cell membrane followed by solubilization. nih.gov |

Physicochemical Basis for Encapsulation and Delivery Systems

This compound, as an anionic surfactant, possesses distinct physicochemical properties that form the basis for its application in encapsulation and delivery systems in specialized chemical engineering and materials science. Its amphiphilic nature, characterized by a long hydrophobic tridecyl (C13) alkyl chain and a hydrophilic sulfate head group, allows it to function effectively at interfaces, leading to the formation of stable emulsions and micellar structures suitable for encapsulating and delivering various active compounds.

The fundamental principle behind its role in these systems lies in its ability to reduce the interfacial tension between immiscible phases, such as oil and water. When introduced into such a system, this compound molecules spontaneously orient themselves at the interface, with the hydrophobic tails penetrating the oil phase and the hydrophilic heads remaining in the aqueous phase. This arrangement lowers the energy of the system and facilitates the formation of stable dispersions.

Micelle Formation and Critical Micelle Concentration (CMC):

Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in an aqueous solution self-assemble into spherical aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, creating a lipophilic microenvironment, while the hydrophilic heads form an outer shell that interacts with the surrounding water. This process is crucial for the encapsulation of poorly water-soluble (hydrophobic) substances. The hydrophobic core of the micelles can solubilize these substances, effectively entrapping them and enabling their dispersion in an aqueous medium.

Emulsification and Stabilization:

In addition to micelle formation, this compound is an effective emulsifying agent, facilitating the formation and stabilization of emulsions. Emulsions are dispersions of one liquid in another immiscible liquid, such as oil-in-water (o/w) or water-in-oil (w/o). This compound, by adsorbing at the oil-water interface, creates a protective barrier around the dispersed droplets. This barrier prevents the droplets from coalescing and the emulsion from breaking. The electrostatic repulsion between the negatively charged sulfate head groups of the adsorbed surfactant molecules further contributes to the stability of the emulsion.

The effectiveness of a surfactant as an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant molecule. While a specific experimentally determined HLB value for this compound is not available, anionic surfactants like alkyl sulfates typically have high HLB values, making them suitable for producing oil-in-water emulsions.

Factors Influencing Encapsulation and Delivery:

The efficiency of this compound in encapsulation and delivery systems is influenced by several factors, including:

Concentration: The concentration of the surfactant must be above its CMC to ensure the formation of micelles for encapsulation.

Ionic Strength: The presence of electrolytes in the solution can influence the CMC and the size and shape of the micelles.

Temperature: Temperature can affect the solubility of the surfactant and the stability of the emulsion.

The physicochemical properties of this compound, particularly its ability to form micelles and stabilize emulsions, provide a solid foundation for its use in the encapsulation and controlled delivery of active molecules in various chemical engineering and materials science applications.

Interactive Data Table: Physicochemical Properties of Related Alkyl Sulfates

Since specific experimental data for this compound is limited in publicly available literature, the following table presents data for closely related linear alkyl sulfates to provide a comparative understanding of the expected physicochemical properties.

| Compound Name | Molecular Formula | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) |

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | 12 | 8.3 x 10⁻³ wikipedia.org |

| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | 2.1 x 10⁻³ wikipedia.org |

Environmental Fate and Ecotoxicological Research of Tridecyl Hydrogen Sulfate

Biodegradation Pathways and Kinetics

The biodegradability of tridecyl hydrogen sulfate (B86663) is a critical factor in determining its environmental persistence. Both aerobic and anaerobic processes contribute to its degradation, influenced by various molecular and environmental factors.

Aerobic and Anaerobic Microbial Degradation Mechanisms

The microbial degradation of linear primary alkyl sulfates, such as tridecyl hydrogen sulfate, is a well-established process that occurs under both aerobic and anaerobic conditions. The primary mechanism involves the enzymatic hydrolysis of the sulfate ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases or simply sulfatases. nih.govhibiscuspublisher.com

Under aerobic conditions , the degradation is initiated by the action of alkylsulfatases, which cleave the sulfate group from the alkyl chain, yielding tridecanol (a C13 alcohol) and inorganic sulfate. nih.gov The resulting long-chain alcohol is then typically subjected to oxidation by alcohol dehydrogenase. nm.gov This initial enzymatic attack is crucial for the subsequent breakdown of the molecule.

Under anaerobic conditions , the biodegradation of alkyl sulfates can also proceed, particularly in environments like anoxic sediments and sewage sludge digesters. nih.gov In sulfate-reducing marine sediments, for example, linear alkylbenzene sulfonates (a related class of surfactants) have been shown to degrade, suggesting that similar pathways may exist for alkyl sulfates. cler.com The process in these environments is often facilitated by a consortium of microorganisms. nm.gov While the complete mineralization of some surfactants is more challenging under strictly anaerobic conditions, initial breakdown can occur, especially if the microorganisms have been previously exposed to oxygen. cler.com

The enzymes responsible for this initial cleavage, alkylsulfatases, exhibit specificity for the sulfate ester bond and are produced by a variety of microorganisms. nih.govscirp.org The expression of these enzymes can be induced by the presence of alkyl sulfates in the environment, particularly under conditions of sulfur limitation, where the microorganisms utilize the organically bound sulfate as a nutrient source. nih.gov

Factors Influencing Biodegradability (e.g., chain length, branching)

The rate and extent of biodegradation of alkyl sulfates are significantly influenced by their molecular structure, particularly the length and branching of the alkyl chain.

Chain Length: Studies on linear alkylbenzene sulfonates (LAS) have shown that the rate of biodegradation can be influenced by the length of the alkyl chain. For some anionic surfactants, longer alkyl chains have been associated with faster degradation rates. nm.gov For instance, research on LAS homologues indicated that C13 isomers had faster degradation rates than shorter chain variants. nm.gov Conversely, other studies have suggested that for certain alkylbenzene sulfonates, isomers with chain lengths of C13 and C14 may experience steric hindrance, potentially slowing their accommodation into the active site of degradative enzymes. nih.gov

Branching: The degree of branching in the alkyl chain is a critical determinant of biodegradability. Linear and slightly branched primary alkyl sulfates are readily biodegraded. However, highly branched structures are significantly more resistant to microbial attack and degrade at a considerably slower rate. This recalcitrance is attributed to the steric hindrance that branching imposes, making it difficult for degradative enzymes to access and act upon the molecule. The presence of quaternary carbon atoms, in particular, can render the molecule persistent in the environment. nih.gov

Abiotic Environmental Transformation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These mechanisms include hydrolysis and photodegradation.

Hydrolytic Stability in Aquatic Environments

The hydrolytic stability of alkyl sulfates is an important factor in their environmental persistence. The hydrolysis of these compounds involves the cleavage of the sulfate ester bond. Studies on C12 primary alkyl sulfates, such as sodium dodecyl sulfate (SDS), have shown that this process can occur through both uncatalyzed and acid-catalyzed pathways in aqueous solutions. rsc.orgresearchgate.net

Photo-Degradation in Atmospheric and Aquatic Systems

Photodegradation, the breakdown of molecules by light, can be a relevant transformation pathway for some organic compounds in the environment. For surfactants like alkyl sulfates, this process is most likely to occur in sunlit surface waters or in the atmosphere.

Research on the photodegradation of sodium dodecyl sulfate (SDS), a C12 alkyl sulfate, has demonstrated its susceptibility to this process. Studies utilizing heterogeneous photocatalysis with tungsten oxide (WO3) under solar irradiation have shown significant degradation of SDS. amazonaws.comresearchgate.net The degradation kinetics in these systems were found to follow a pseudo-first-order model. amazonaws.com The efficiency of photodegradation can be influenced by the concentration of the photocatalyst and the initial concentration of the surfactant. amazonaws.comresearchgate.net While direct photodegradation studies on this compound are limited, the findings for SDS suggest that this pathway could contribute to its transformation in the environment.

Environmental Monitoring and Analytical Detection

To assess the environmental concentrations and fate of this compound, robust analytical methods are essential. The detection of alkyl sulfates in environmental matrices such as water and sediment typically involves sophisticated analytical techniques.